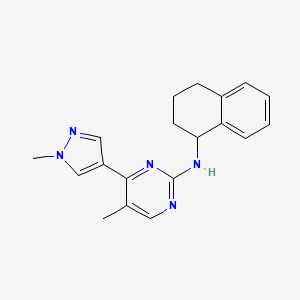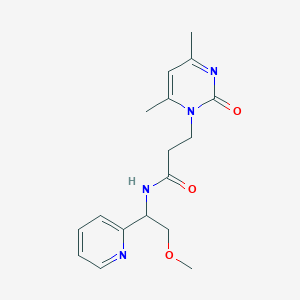![molecular formula C20H21N3O3S B5902640 2-(phenoxymethyl)-8-(3-thienylacetyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one](/img/structure/B5902640.png)
2-(phenoxymethyl)-8-(3-thienylacetyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(phenoxymethyl)-8-(3-thienylacetyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one is a novel compound that has gained significant attention in the field of medicinal chemistry. It is a spirocyclic compound that possesses a unique chemical structure and has shown promising results in various scientific studies. 5]dec-1-en-4-one.
Mecanismo De Acción
The exact mechanism of action of 2-(phenoxymethyl)-8-(3-thienylacetyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one is not fully understood. However, it has been proposed that the compound may act as an inhibitor of certain enzymes and receptors, leading to its potential therapeutic effects.
Biochemical and Physiological Effects:
2-(phenoxymethyl)-8-(3-thienylacetyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and reduce the formation of amyloid-beta plaques in the brain, which are associated with Alzheimer's disease. The compound has also been shown to have antimicrobial and antifungal properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-(phenoxymethyl)-8-(3-thienylacetyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one in lab experiments is its unique chemical structure, which may provide novel insights into its mechanism of action and potential therapeutic applications. However, one of the limitations is the complex synthesis method, which may make it difficult to obtain the compound in large quantities.
Direcciones Futuras
There are several future directions for research on 2-(phenoxymethyl)-8-(3-thienylacetyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one. One potential direction is to further investigate its potential therapeutic applications, particularly in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to explore its antimicrobial and antifungal properties and its potential use as a new antibiotic or antifungal agent. Additionally, further studies are needed to fully understand the compound's mechanism of action and to optimize its synthesis method for large-scale production.
In conclusion, 2-(phenoxymethyl)-8-(3-thienylacetyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one is a novel compound that has shown promising results in various scientific studies. Its unique chemical structure and potential therapeutic applications make it an exciting area of research for medicinal chemists. Further studies are needed to fully understand its mechanism of action and to explore its potential use in various fields of medicine.
Métodos De Síntesis
The synthesis of 2-(phenoxymethyl)-8-(3-thienylacetyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one is a complex process that involves multiple steps. The initial step involves the reaction of 3-thienylacetic acid with 2-(chloromethyl)phenol to form the corresponding ester. The ester is then reacted with 1,2,4-triazole to form the triazole ester, which is further reacted with 1,2-diaminocyclohexane to form the spirocyclic compound. The final product is obtained after a series of purification steps.
Aplicaciones Científicas De Investigación
2-(phenoxymethyl)-8-(3-thienylacetyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one has shown promising results in various scientific studies. It has been studied for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. The compound has also been studied for its antimicrobial and antifungal properties.
Propiedades
IUPAC Name |
2-(phenoxymethyl)-8-(2-thiophen-3-ylacetyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S/c24-18(12-15-6-11-27-14-15)23-9-7-20(8-10-23)19(25)21-17(22-20)13-26-16-4-2-1-3-5-16/h1-6,11,14H,7-10,12-13H2,(H,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEAXPNWPEGGBJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(=O)NC(=N2)COC3=CC=CC=C3)C(=O)CC4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


amine](/img/structure/B5902566.png)

![1-(2-amino-2-oxoethyl)-N-methyl-N-[(3-methyl-1H-indol-2-yl)methyl]piperidine-3-carboxamide](/img/structure/B5902576.png)
![N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-methoxy-N-{[5-(1H-pyrazol-5-yl)-2-furyl]methyl}ethanamine](/img/structure/B5902580.png)
![N-(2-methoxyethyl)-1-methyl-N-{[2-(3-methylphenyl)pyrimidin-5-yl]methyl}piperidin-4-amine](/img/structure/B5902588.png)
acetic acid](/img/structure/B5902596.png)
![3-(1,2-oxazinan-2-yl)-N-[2-(1H-1,2,3-triazol-5-ylthio)ethyl]propanamide](/img/structure/B5902601.png)

![2-{1-(2-furylmethyl)-4-[3-(1,2-oxazinan-2-yl)propanoyl]piperazin-2-yl}ethanol](/img/structure/B5902620.png)

![N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-N'-mesitylsuccinamide](/img/structure/B5902641.png)
![N-cyclopropyl-2-(2,5-dimethylphenoxy)-N-[(1-methyl-1H-imidazol-2-yl)methyl]propanamide](/img/structure/B5902652.png)
![2-(1-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-3-oxopiperazin-2-yl)-N-methylacetamide](/img/structure/B5902658.png)